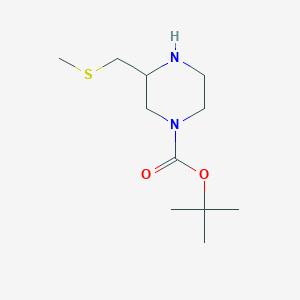
3-(3-Isopropylphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Isopropylphenyl)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Isopropylphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 3-isopropylbenzene. This intermediate is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the propanoic acid moiety.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts alkylation followed by subsequent functional group transformations. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
3-(3-Isopropylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 3-(3-Isopropylphenyl)-2-methylpropanone or this compound derivatives.
Reduction: Formation of 3-(3-Isopropylphenyl)-2-methylpropanol or 3-(3-Isopropylphenyl)-2-methylpropanal.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-(3-Isopropylphenyl)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Isopropylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(3-Isopropylphenyl)propanoic acid: Lacks the methyl group on the propanoic acid moiety.
3-(3-Isopropylphenyl)butanoic acid: Contains an additional carbon in the alkyl chain.
3-(3-Isopropylphenyl)-2-methylbutanoic acid: Has a longer alkyl chain with a methyl group.
Uniqueness
3-(3-Isopropylphenyl)-2-methylpropanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-3-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)12-6-4-5-11(8-12)7-10(3)13(14)15/h4-6,8-10H,7H2,1-3H3,(H,14,15) |
InChI Key |
YIBCQOOZUJFTBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-{3aH,4H,5H,6aH-furo[3,2-d][1,2]oxazol-3-yl}methanamine dihydrochloride](/img/structure/B13597714.png)


![2-[(Tert-butoxy)carbonyl]-6-chloro-1,2,3,4-tetrahydroisoquinoline-4-carboxylicacid](/img/structure/B13597730.png)
![6-Oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B13597736.png)

![2-Chloro-6-[(methylamino)methyl]phenol](/img/structure/B13597746.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13597777.png)
![tert-butyl4-{[(3S)-3-hydroxypyrrolidin-1-yl]methyl}piperidine-1-carboxylatehydrochloride](/img/structure/B13597785.png)
